N-Boc-etilendiamina

Descripción general

Descripción

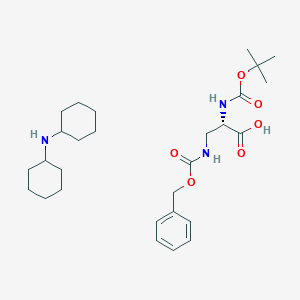

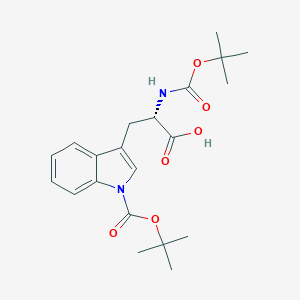

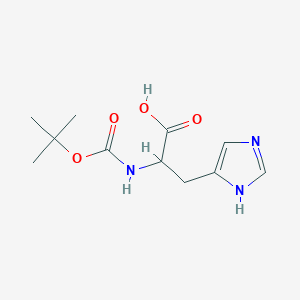

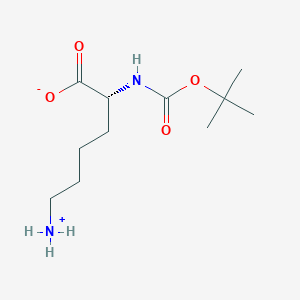

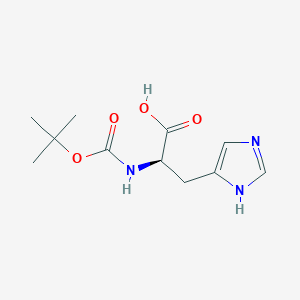

El compuesto NH2-C2-NH-Boc, también conocido como N-(2-aminoetil)carbamato de terc-butilo , es un linker PROTAC. Los PROTAC (Proteolysis Targeting Chimeras) son moléculas diseñadas para dirigir la degradación de proteínas específicas. NH2-C2-NH-Boc se utiliza en la síntesis de varios PROTAC debido a su capacidad para unir diferentes componentes moleculares.

Aplicaciones Científicas De Investigación

NH2-C2-NH-Boc se utiliza ampliamente en la investigación científica, particularmente en el campo de los PROTAC. Sus aplicaciones incluyen:

Química: Se utiliza como linker en la síntesis de moléculas complejas.

Biología: Se emplea en el desarrollo de sistemas de degradación de proteínas dirigidas.

Medicina: Se investiga para posibles aplicaciones terapéuticas en la orientación de proteínas relacionadas con enfermedades.

Industria: Se utiliza en la producción de productos químicos y materiales especializados.

Mecanismo De Acción

NH2-C2-NH-Boc funciona como un linker en los PROTAC, facilitando la unión de las proteínas diana a las ligasas de ubiquitina E3. Esta interacción conduce a la ubiquitinación y posterior degradación de la proteína diana a través de la vía del proteasoma. Los objetivos moleculares y las vías involucradas incluyen el sistema ubiquitina-proteasoma, que es crucial para mantener la homeostasis de las proteínas celulares .

Análisis Bioquímico

Biochemical Properties

N-Boc-ethylenediamine is involved in various biochemical reactions due to the presence of two functional groups: amino and carbonyl . These functional groups can participate in a variety of reactions, such as acylation, alkylation, amidation, and alkylamination , demonstrating the compound’s excellent reactivity.

Cellular Effects

Given its role in the synthesis of oligonucleotides and peptides , it can be inferred that it may influence cell function by contributing to the synthesis of these crucial biomolecules.

Molecular Mechanism

The molecular mechanism of action of N-Boc-ethylenediamine is largely dependent on the specific biochemical reactions it is involved in. As a monoprotected diamine, it can participate in reactions involving its amino and carbonyl functional groups , potentially leading to changes in gene expression or enzyme activity.

Temporal Effects in Laboratory Settings

Its use in the synthesis of oligonucleotides and peptides suggests that it may have long-term effects on cellular function .

Metabolic Pathways

Given its role in the synthesis of oligonucleotides and peptides , it may interact with enzymes or cofactors involved in these processes.

Subcellular Localization

Given its role in the synthesis of oligonucleotides and peptides , it may be localized to compartments or organelles involved in these processes.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de NH2-C2-NH-Boc implica varios pasos:

C-alilenilación: El pentaacetato de D-galactopiranosa se hace reaccionar con trimetilsililpropargilo en presencia de un ácido de Lewis.

Yodación: El tetraacetato de alenil galactopiranósil resultante se yoda para formar tetraacetato de diiodoalil galactopiranósil.

Desplazamiento: El yoduro alílico se desplaza con N-(2-aminoetil)carbamato de terc-butilo .

Hidrogenación catalítica: El yoduro de vinilo se hidrogena para formar un alcano.

Desprotección: Los grupos acetilo y terc-butilo se eliminan mediante hidrólisis catalizada por ácido.

Métodos de producción industrial

Los métodos de producción industrial para NH2-C2-NH-Boc suelen implicar la síntesis a gran escala utilizando condiciones de reacción similares a las descritas anteriormente. El proceso está optimizado para el rendimiento y la pureza, con un control cuidadoso de los parámetros de reacción para garantizar la coherencia y la eficiencia.

Análisis De Reacciones Químicas

Tipos de reacciones

NH2-C2-NH-Boc experimenta varias reacciones químicas, que incluyen:

Oxidación: El grupo amino se puede oxidar en condiciones específicas.

Reducción: El grupo carbamato se puede reducir para formar aminas primarias.

Sustitución: El grupo amino puede participar en reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio.

Sustitución: Los reactivos como los haluros de alquilo y los cloruros de acilo se utilizan comúnmente.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen varios carbamatos sustituidos, aminas primarias y otros derivados dependiendo de las condiciones de reacción específicas .

Comparación Con Compuestos Similares

Compuestos similares

Singularidad

NH2-C2-NH-Boc es único debido a su estructura específica, que le permite funcionar de manera efectiva como un linker PROTAC. Su capacidad para formar enlaces estables con proteínas diana y ligasas E3 lo convierte en una herramienta valiosa en el desarrollo de terapias de degradación de proteínas dirigidas .

Propiedades

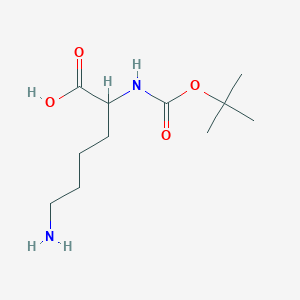

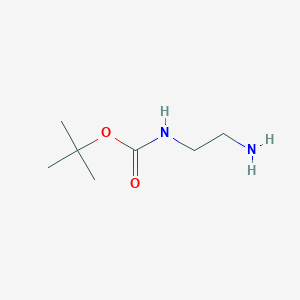

IUPAC Name |

tert-butyl N-(2-aminoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c1-7(2,3)11-6(10)9-5-4-8/h4-5,8H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOCSUUGBCMTKJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70276679 | |

| Record name | N-Boc-ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57260-73-8 | |

| Record name | N-BOC-ethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57260-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Boc-ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-(2-aminoethyl)-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes N-Boc-ethylenediamine particularly useful in surface modification?

A1: N-Boc-ethylenediamine is often used as a linker molecule to attach various functionalities to surfaces like glassy carbon electrodes. This is because the Boc protecting group can be easily removed, revealing a reactive amine group for further modification. For example, researchers successfully tethered anthraquinone to glassy carbon electrodes using N-Boc-ethylenediamine as a linker, demonstrating its utility in controlling electron transfer properties. [, ]

Q2: How does N-Boc-ethylenediamine contribute to the creation of functional nanoparticles?

A2: N-Boc-ethylenediamine plays a crucial role in the synthesis of functionalized polyester nanoparticles. Researchers utilize its ability to cross-link epoxide-functionalized polyesters, resulting in well-defined nanoparticles with controlled sizes. This process allows for the incorporation of various functionalities like amines, keto groups, and alkynes, expanding their potential applications in nanotechnology. []

Q3: Can you elaborate on the role of N-Boc-ethylenediamine in developing antimicrobial materials?

A3: N-Boc-ethylenediamine is a key building block in the creation of lipidated oligomers with antimicrobial properties. Researchers employed a copper-mediated polymerization approach to synthesize oligomers with various end groups, including those derived from N-Boc-ethylenediamine. These oligomers exhibited promising antifungal activity, particularly against Cryptococcus neoformans, highlighting their potential as a platform for developing novel antimicrobial agents. []

Q4: How does the presence of NaHCO3 influence the electrografting of N-Boc-ethylenediamine?

A4: The addition of NaHCO3 to an acetonitrile solution significantly enhances the efficiency of electrografting N-Boc-ethylenediamine onto glassy carbon surfaces. This improvement is attributed to the increased initial current, faster layer formation, and quicker electrode passivation in the presence of NaHCO3. []

Q5: How does N-Boc-ethylenediamine contribute to the synthesis of dendronized polymers?

A5: Researchers utilize N-Boc-ethylenediamine as a starting material for synthesizing amphiphilic dendronized monomers and polymers. These polymers, characterized by their unique branched architectures, exhibit thermal stability and semi-crystalline behavior, making them suitable for various applications, including drug delivery and material science. []

Q6: What is the role of N-Boc-ethylenediamine in developing water-soluble fullerene sensors?

A6: N-Boc-ethylenediamine is instrumental in functionalizing carbon quantum dots (CQDs) for detecting water-soluble C60 fullerenes. Researchers functionalized CQDs with N-Boc-ethylenediamine, enabling the attachment of carboxymethyl-β-cyclodextrin cavitands. These modified CQDs selectively bind to C60, causing fluorescence quenching, thereby enabling the detection and quantification of water-soluble fullerenes. []

Q7: Are there any applications of N-Boc-ethylenediamine in the development of soil release polymers?

A7: Researchers are exploring the potential of N-Boc-ethylenediamine in synthesizing carbohydrate-based soil release polymers (SRPs) for cellulosic surfaces. One approach involves copolymerizing N-Boc-ethylenediamine with poly(ethylene glycol diacrylate) and subsequently reacting it with maltose. This strategy aims to exploit the affinity of polysaccharides for cellulose, potentially leading to effective SRPs for natural textiles. []

Q8: How does N-Boc-ethylenediamine contribute to the synthesis of thermosensitive materials?

A8: N-Boc-ethylenediamine serves as a key component in synthesizing thermosensitive block copolymers and microgels. For instance, researchers developed thermosensitive microgels with acid-cleavable Boc groups by copolymerizing N-isopropylacrylamide with a derivative of N-Boc-ethylenediamine. These microgels exhibited controllable drug release properties, highlighting their potential in drug delivery applications. []

Q9: Can you provide an example of N-Boc-ethylenediamine being used in the synthesis of a complex molecule with potential biological activity?

A9: Researchers synthesized a series of bicyclic piperidine-based HIV-1 inhibitors utilizing N-Boc-ethylenediamine as a building block. These compounds demonstrated potent antiviral activity against the HIV-1 R5 strain in vitro, signifying their potential as lead compounds for developing new anti-HIV-1 drugs. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.